molecular formula C18H18FNO3 B3835012 BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE

BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE

Cat. No.: B3835012
M. Wt: 315.3 g/mol
InChI Key: OGVIVWQJZJVXRP-UHFFFAOYSA-N
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Description

Butyl 4-(2-fluorobenzamido)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 2-fluorobenzamido group at the para position of the benzene ring. This compound shares structural similarities with alkyl benzoates and fluorinated benzamido derivatives, which are widely studied for applications in pharmaceuticals, fragrances, and materials science .

Properties

IUPAC Name

butyl 4-[(2-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVIVWQJZJVXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE typically involves the esterification of 4-(2-fluorobenzamido)benzoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of strong electrophiles like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its potential as a building block in the development of new materials.

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential pharmacological properties. It may have applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound is used as a UV absorber in polymer formulations. Its ability to absorb ultraviolet light makes it valuable in the production of UV-resistant materials.

Mechanism of Action

The mechanism of action of BUTYL 4-(2-FLUOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-(2-Fluorobenzamido)Benzoate (EFB-1)

Structural Differences : EFB-1 (ethyl ester) differs from butyl 4-(2-fluorobenzamido)benzoate in alkyl chain length (ethyl vs. butyl) and substitution position (ortho vs. para).
Functional Differences :

  • Biological Activity : EFB-1 demonstrates anti-inflammatory properties by inhibiting superoxide production in human neutrophils and attenuating hemorrhagic shock-induced organ dysfunction in rats . The ethyl chain may facilitate faster metabolic clearance compared to the butyl analog.

Alkyl Benzoates (Butyl Benzoate, Ethyl Benzoate)

Toxicity Profiles :

Compound Oral LD50 (Rats) Dermal Effects (Rabbits) Musculoskeletal Effects (Guinea Pigs)
Butyl benzoate 5.14 g/kg No mortality at 5 g/kg Deterioration at 3 ml/kg
Ethyl benzoate Not reported Not reported Deterioration at 1.25 ml/kg

Degradation Pathways :

  • Butyl benzoate undergoes hydrolysis to form benzoic acid and oxidizes to p-benzoquinone under UV/TiO₂ systems .
  • The fluorobenzamido group in this compound may alter degradation kinetics, favoring fluorinated intermediates over simple benzoic acid derivatives.

Para-Substituted Alkyl Benzoates

  • Butyl 4-hydroxybenzoate : A preservative with a hydroxyl group at the para position. Unlike the fluorobenzamido derivative, it lacks the aromatic amide linkage, reducing steric hindrance and altering antioxidant capacity .
  • Ethyl 4-(2-chlorophenyl)-4-oxobutyrate : A structural analog with a chlorophenyl group. The electron-withdrawing chlorine atom may enhance stability compared to fluorine but reduce bioavailability due to higher molecular weight .

Key Research Findings

Photodegradation and Stability

This compound is expected to follow complex degradation pathways due to the fluorobenzamido moiety. Similar compounds like butyl benzoate produce ring-opening products (e.g., butyl (2E,4E)-7-oxohepta-2,4-dienoate) and hydrolyzed metabolites (e.g., benzoic acid) under UV irradiation . The fluorine atom may slow hydrolysis but promote fluorinated byproducts, necessitating specialized environmental monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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